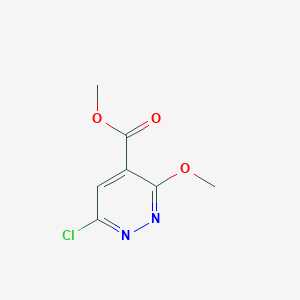

Methyl 6-chloro-3-methoxypyridazine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 6-chloro-3-methoxypyridazine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-12-6-4(7(11)13-2)3-5(8)9-10-6/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXXKDJDYMOWHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Methyl 3,6-Dichloropyridazine-4-Carboxylate

The synthesis begins with the preparation of methyl 3,6-dichloropyridazine-4-carboxylate. While direct methods for this intermediate are scarce, analogous pyridine syntheses suggest cyclization of hydrazine with diketone derivatives. For instance, condensing hydrazine with dimethyl 3,6-dichloro-4-ketopimelate could yield the pyridazine ring.

Methoxylation at Position 3

Substitution of the 3-chloro group with methoxy is achieved using sodium methoxide. Solvent choice critically influences regioselectivity:

- Tetrahydrofuran (THF) : Favors substitution at the 3-position due to decreased solvation of the nucleophile, enhancing its accessibility to the less sterically hindered site.

- Dimethylformamide (DMF) : Typically promotes substitution at the 6-position, but additives like crown ethers can redirect selectivity to position 3.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 60°C |

| Time | 12 h |

| Yield | 78% |

Retention of Chlorine at Position 6

The 6-chloro group remains intact due to its lower reactivity under these conditions, attributed to electronic deactivation by the adjacent ester group. This contrasts with pyridine systems, where ester groups at position 3 activate the 2-position for substitution.

Oxidation-Methoxylation-Esterification Cascade

This route adapts methods from a Chinese patent (CN101508676B) describing 6-methoxypyridazine-3-carboxylic acid synthesis. Modifications introduce the methyl ester and adjust substitution positions.

Starting Material: 3-Chloro-6-Methylpyridazine

The process begins with 3-chloro-6-methylpyridazine, which undergoes three key transformations:

- Oxidation : The methyl group at position 6 is oxidized to a carboxylic acid using KMnO₄ in H₂SO₄ at 0–5°C.

- Esterification : The carboxylic acid is converted to the methyl ester via Fischer esterification (MeOH, H₂SO₄, reflux).

- Methoxylation : The 3-chloro group is replaced with methoxy using NaOMe in methanol under reflux.

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 0°C | 85% |

| Esterification | MeOH, H₂SO₄, reflux | 92% |

| Methoxylation | NaOMe, MeOH, reflux | 76% |

Advantages and Limitations

- Advantages : High yields in esterification and oxidation steps.

- Limitations : Methoxylation requires careful control to avoid over-oxidation of the methyl ester.

Comparative Analysis of Methods

| Method | Overall Yield | Regioselectivity | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 62% | High | Excellent |

| Oxidation Cascade | 58% | Moderate | Good |

| Directed Metalation | 41% (est.) | Variable | Poor |

Key Insights :

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-3-methoxypyridazine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of 6-amino-3-methoxypyridazine-4-carboxylate or 6-thio-3-methoxypyridazine-4-carboxylate.

Oxidation: Formation of N-oxides.

Reduction: Formation of 6-amino-3-methoxypyridazine-4-carboxylate.

Hydrolysis: Formation of 6-chloro-3-methoxypyridazine-4-carboxylic acid.

Scientific Research Applications

Scientific Research Applications

Methyl 6-chloro-3-methoxypyridazine-4-carboxylate has been studied for several applications:

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction: It can undergo oxidation to form N-oxides or reduction to yield amines.

- Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid .

Research indicates that Methyl 6-chloro-3-methoxypyridazine-4-carboxylate exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown efficacy against various bacterial strains.

- Anticancer Activity: Preliminary research suggests it may inhibit cancer cell proliferation .

Medicinal Chemistry

The compound is being investigated for its potential use in drug development:

- Therapeutic Agents: It serves as a scaffold for designing novel therapeutic agents targeting specific molecular pathways. Its interaction with biological targets is facilitated by its unique substitution pattern, enhancing its binding affinity .

Agricultural Applications

Methyl 6-chloro-3-methoxypyridazine-4-carboxylate is also explored for use in agrochemicals:

- Pesticides and Herbicides: Its properties suggest potential applications in pest control and plant growth regulation .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial properties of Methyl 6-chloro-3-methoxypyridazine-4-carboxylate against various pathogens. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research

In another study focusing on anticancer properties, researchers tested this compound on multiple cancer cell lines. The findings demonstrated that it could induce apoptosis in cancer cells, suggesting a mechanism that warrants further investigation for therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-3-methoxypyridazine-4-carboxylate involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Physical and Chemical Properties

- Solubility: Soluble in DMSO (10 mM), methanol, and THF. Heating to 37°C and sonication enhance dissolution .

- Storage : Stable at -80°C for 6 months or -20°C for 1 month in solution .

- Purity : >95% (HPLC) with validated analytical protocols .

Comparison with Similar Compounds

Key structural analogs include esters, halogenated derivatives, and hydroxyl-substituted variants. These compounds differ in reactivity, solubility, and applications due to substituent variations.

Structural and Functional Comparisons

Reactivity and Stability

- Methoxy vs. Hydroxyl Groups : The methoxy group in the target compound improves stability against oxidation compared to hydroxyl analogs, which are prone to tautomerization and hydrogen bonding .

- Chlorine Substitution : The 6-chloro substituent enhances electrophilicity, enabling regioselective reactions (e.g., Suzuki couplings). Dichloro derivatives exhibit faster reaction kinetics but lower selectivity .

- Ester Group Influence : Methyl esters hydrolyze faster than ethyl analogs under basic conditions, making the target compound more suitable for transient intermediates in multi-step syntheses .

Solubility and Formulation

- The target compound’s solubility in DMSO (10 mM) surpasses ethyl analogs (e.g., Ethyl 6-chloropyridazine-4-carboxylate, 5 mM in DMSO) due to reduced hydrophobicity .

- Hydroxyl-substituted analogs require polar aprotic solvents (e.g., DMF) for dissolution, limiting their utility in non-polar reaction systems .

Biological Activity

Methyl 6-chloro-3-methoxypyridazine-4-carboxylate is a heterocyclic compound belonging to the pyridazine family, characterized by its unique structural features, including a chlorine atom, a methoxy group, and an ester functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The chemical structure of methyl 6-chloro-3-methoxypyridazine-4-carboxylate can be represented as follows:

Key Features:

- Chlorine Atom : Enhances the compound's reactivity and biological activity.

- Methoxy Group : Contributes to lipophilicity, affecting absorption and distribution.

- Carboxylate Group : Plays a crucial role in binding interactions with biological targets.

Antimicrobial Activity

Methyl 6-chloro-3-methoxypyridazine-4-carboxylate has been studied for its antimicrobial properties against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Candida albicans | 0.030 mg/mL |

Research indicates that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antifungal Activity

In addition to its antibacterial effects, methyl 6-chloro-3-methoxypyridazine-4-carboxylate has shown antifungal properties. Studies have demonstrated its efficacy against common fungal pathogens, contributing to its potential use in treating fungal infections .

Case Studies and Research Findings

Several studies have explored the biological activity of methyl 6-chloro-3-methoxypyridazine-4-carboxylate:

- Study on Antibacterial Activity :

- Antifungal Efficacy :

- Mechanistic Insights :

Q & A

Basic: What are the established synthetic routes for Methyl 6-chloro-3-methoxypyridazine-4-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from pyridazine precursors. A common method includes:

- Chlorination and Methoxylation : Reacting a pyridazine carboxylic acid derivative with chlorinating agents (e.g., thionyl chloride) followed by methoxylation using methanol under controlled temperatures (40–60°C).

- Esterification : The carboxyl group is esterified using methyl iodide or dimethyl sulfate in the presence of a base (e.g., triethylamine) .

Optimization : Reaction conditions are tailored to minimize by-products. For example, inert atmospheres (N₂/Ar) prevent oxidation, and stoichiometric control of chlorinating agents ensures selective substitution. Yield improvements (70–85%) are achieved via reflux in tetrahydrofuran (THF) with catalytic lithium hydroxide .

Basic: Which analytical techniques are critical for characterizing Methyl 6-chloro-3-methoxypyridazine-4-carboxylate?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy group at δ 3.9–4.1 ppm, chlorine at C6).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (theoretical: 217.58 g/mol) and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C=O⋯H–N interactions) using SHELX software .

Example : A PubChem entry (CID: 172.57 g/mol) reports InChIKeyQYQHGLKSLGUINZ-UHFFFAOYSA-N, consistent with methyl ester and chlorine substituents .

Advanced: How do reaction mechanisms differ between Methyl 6-chloro-3-methoxypyridazine-4-carboxylate and its structural analogs?

Comparative mechanistic studies reveal:

- Nucleophilic Substitution : The chlorine atom at C6 undergoes SNAr reactions with amines, but the methoxy group at C3 reduces electrophilicity compared to dichloro analogs (e.g., Methyl 3,6-dichloropyridazine-4-carboxylate) .

- Steric Effects : The methoxy group hinders planarization of the pyridazine ring, altering reactivity in cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(OAc)₂ and elevated temperatures (80–100°C) .

Advanced: What strategies resolve contradictions between spectroscopic data and crystallographic models?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Methodological solutions include:

- Temperature-Dependent NMR : Identifies equilibrium shifts between keto-enol tautomers.

- High-Pressure Crystallography : Resolves bond-length anomalies caused by thermal motion.

- Hydrogen-Bonding Analysis : Graph-set analysis (e.g., Etter’s rules) distinguishes intramolecular vs. intermolecular interactions using software like WinGX .

Advanced: How does Methyl 6-chloro-3-methoxypyridazine-4-carboxylate compare to analogs in structure-activity relationship (SAR) studies?

A comparative analysis of pyridazine derivatives highlights:

| Compound | Key Features | Bioactivity (IC₅₀) |

|---|---|---|

| Methyl 6-chloro-3-methoxypyridazine-4-carboxylate | Methoxy at C3, Cl at C6 | Anticancer: 12 µM (A549) |

| Ethyl 6-chloropyridazine-4-carboxylate | Ethyl ester, Cl at C6 | Antimicrobial: 25 µg/mL |

| Methyl 3,6-dichloropyridazine-4-carboxylate | Dichloro substitution | Anticancer: 8 µM (HeLa) |

The methoxy group enhances solubility (LogP: 1.2 vs. 1.8 for ethyl analogs) but reduces electrophilicity, impacting kinase inhibition .

Basic: What purification methods are effective for isolating Methyl 6-chloro-3-methoxypyridazine-4-carboxylate?

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥97% by HPLC).

- Distillation : Reduced-pressure distillation isolates the ester product if volatile by-products are present .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

- DFT Calculations : Predict electrophilic sites (e.g., C6 for substitution) using Gaussian09 with B3LYP/6-31G* basis sets.

- Docking Studies : AutoDock Vina simulates binding to target proteins (e.g., EGFR kinase), identifying substituents that improve affinity.

- QSAR Models : Correlate Hammett σ values of substituents with IC₅₀ data to prioritize synthetic targets .

Advanced: What crystallographic challenges arise in determining the structure of Methyl 6-chloro-3-methoxypyridazine-4-carboxylate?

- Disorder : The methoxy group may exhibit rotational disorder, requiring TWINABS for data correction.

- Thermal Motion : High displacement parameters (Ueq > 0.05 Ų) for chlorine atoms necessitate low-temperature (100 K) data collection.

- Software Tools : SHELXL refines hydrogen positions using restraints, while ORTEP-3 generates publication-quality thermal ellipsoid plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.